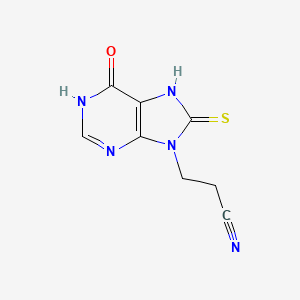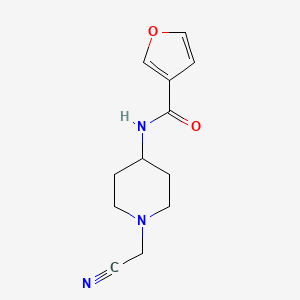
N'-(4-methylphenyl)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-methylphenyl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. This compound features a phenylacetohydrazide core with a 4-methylphenyl substituent, which imparts unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 4-methylphenylhydrazine with phenylacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
N’-(4-methylphenyl)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoles or other heterocyclic compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include azoles, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
科学研究应用
N’-(4-methylphenyl)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anti-tubercular activity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(4-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N’-(4-methylphenyl)-2-phenylacetohydrazide: shares similarities with other hydrazides, such as N’-phenylacetohydrazide and N’-(4-chlorophenyl)-2-phenylacetohydrazide.
N’-phenylacetohydrazide: Lacks the 4-methyl substituent, which can affect its reactivity and biological activity.
N’-(4-chlorophenyl)-2-phenylacetohydrazide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of the 4-methylphenyl group in N’-(4-methylphenyl)-2-phenylacetohydrazide imparts unique steric and electronic properties, making it distinct from other hydrazides
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
N'-(4-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)16-17-15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI 键 |
ITVVSSUPQNSDDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NNC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)








![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)


